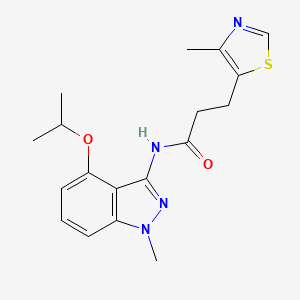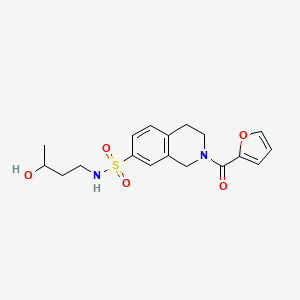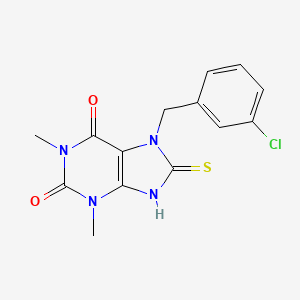![molecular formula C17H13ClN2O2S B5508666 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5508666.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide often involves cyclization reactions, with alkyl furan-2-furoate and furanyl acrylate derivatives being synthesized via cyclization of carbethoxyhydrazones under specific conditions (Kuticheva, Pevzner, & Petrov, 2015). Another method reported involves the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, highlighting the steps towards obtaining compounds with significant chemical activity (Wang, Li, Li, & Huang, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined through various spectroscopic methods, such as UV-Vis, FT-IR, and NMR measurements. For instance, a novel acrylamide monomer was synthesized and characterized, providing insights into the chemical activity and molecular electrostatic potential, indicating regions of reactivity (Barım & Akman, 2019).
Chemical Reactions and Properties
Compounds with the furanyl and thiazolyl motifs exhibit a range of chemical reactions. For example, reactions involving the cleavage of thiadiazole rings and formation of new products through the interaction with morpholine have been demonstrated, showcasing the thermal stability and reactivity of such fragments (Kuticheva, Pevzner, & Petrov, 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystalline form, are crucial for understanding the behavior of these compounds. For example, the synthesis of 3-(5-nitro-2-furyl)acrylamides revealed differences in water solubility and antibacterial activity, emphasizing the importance of the physical characteristics of these compounds (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of furan and thiazole derivatives are influenced by their molecular structure. Studies on the synthesis of furan compounds have shown that the presence of nitro and chloro groups can significantly affect the antibacterial activities of these compounds, demonstrating the impact of chemical modifications on their properties (Hirao & Kato, 1971).
Scientific Research Applications
Enhancement of Sister-Chromatid Exchange
Research has demonstrated that nitrofurans, which share structural similarities with the specified compound, can significantly increase the frequency of sister-chromatid exchange (SCE) in Chinese hamster ovary (CHO) cells. This effect also correlates with mutagenic activities in bacterial assays, suggesting potential applications in studying mutagenesis and genetic exchange mechanisms (Shirai & Wang, 1980).
Antibacterial Activities
Compounds structurally related to "N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide" have been found to exhibit strong antibacterial activities against Staphylococcus aureus. This indicates potential research applications in the development of new antibacterial agents (Hirao, Kato, & Hirota, 1971).
Polymer Complexes with Biologically Active Monomers
Studies involving the synthesis of polymer complexes with biologically active monomers derived from related compounds have provided insights into their applications in creating materials with specific biochemical activities. These complexes have been characterized for their potential use in targeting cancer cells, showcasing applications in medicinal chemistry and drug delivery systems (El-Sonbati et al., 2018).
Catalysts in Synthesis of Heterobiaryls
The synthesis and application of bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media have been researched. These catalysts, derived from related compounds, have shown high activity, indicating their utility in organic synthesis and potential industrial applications (Bumagin et al., 2019).
Herbicidal Activity
Some derivatives have demonstrated significant herbicidal activities, indicating their potential as novel classes of herbicides. Research into these compounds' modes of action and efficacy could lead to the development of new agricultural chemicals (Wang et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-6-2-1-4-12(15)10-14-11-19-17(23-14)20-16(21)8-7-13-5-3-9-22-13/h1-9,11H,10H2,(H,19,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLCOKJOXBKQN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)
![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-6-methoxypyrimidine](/img/structure/B5508627.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5508635.png)





